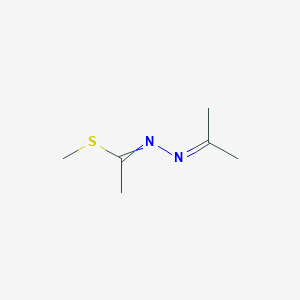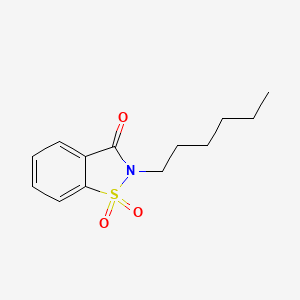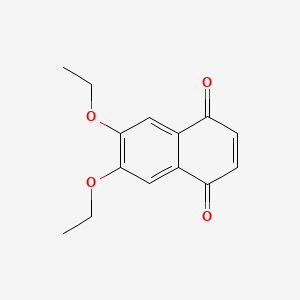
6,7-Diethoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diethoxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications. This compound features two ethoxy groups attached to the naphthalene ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxynaphthalene-1,4-dione typically involves the introduction of ethoxy groups to the naphthoquinone core. One common method is the alkylation of 6,7-dihydroxynaphthalene-1,4-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry principles, such as the use of recyclable organocatalysts like L-proline, can also be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
6,7-Diethoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Diethoxynaphthalene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various biochemical processes. Its molecular targets include enzymes involved in oxidative stress and cellular respiration. The pathways involved often relate to the compound’s ability to generate reactive oxygen species, which can induce cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
6,7-Dimethoxynaphthalene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.
2-Hydroxy-1,4-naphthoquinone:
Uniqueness
6,7-Diethoxynaphthalene-1,4-dione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. These modifications can make it more suitable for specific applications compared to its analogs .
Propiedades
Número CAS |
90163-18-1 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
6,7-diethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4/c1-3-17-13-7-9-10(8-14(13)18-4-2)12(16)6-5-11(9)15/h5-8H,3-4H2,1-2H3 |
Clave InChI |
RSKRVBVMWVEKCM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=O)C=CC(=O)C2=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


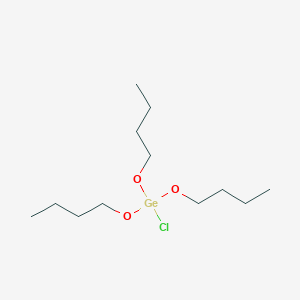

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
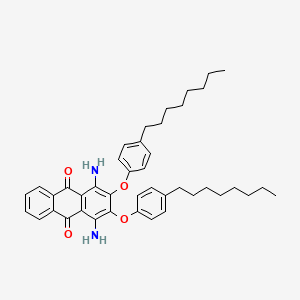

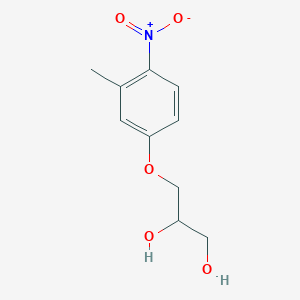
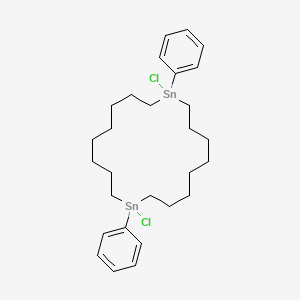
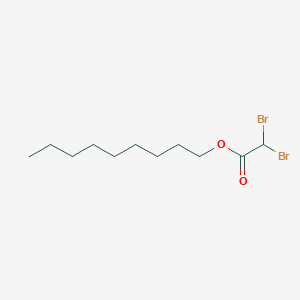
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)

